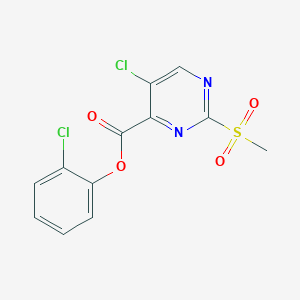

![molecular formula C24H29N3O4 B4621382 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-1-propanone](/img/structure/B4621382.png)

2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-1-propanone

説明

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involves acetylation, reaction with piperazine, and deacetylation steps to obtain the target product, yielding over 56.9% (Wang Xiao-shan, 2011). This method provides a general framework for synthesizing complex piperazine derivatives, which could be adapted for the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques like X-ray diffraction, indicating that piperazine rings in these structures typically adopt a chair conformation. Moreover, computational density functional theory (DFT) calculations help identify reactive sites for electrophilic and nucleophilic reactions, providing insights into the molecular structure and reactivity of such compounds (K. Kumara et al., 2017).

Chemical Reactions and Properties

These compounds often undergo various chemical reactions, including hydrolysis, which can be analyzed kinetically to understand their stability in different environments. The hydrolysis kinetics, for example, provide insights into the stability and reactivity of the compound under specific conditions, which is critical for understanding its chemical behavior (I. Muszalska, 2004).

Physical Properties Analysis

The physical properties, including crystal structure and solubility, play a crucial role in the compound's application and behavior in different environments. Studies on similar compounds reveal the importance of intermolecular hydrogen bonds in crystal packing and how these interactions influence the physical stability and morphology of the compound (Y. Zhong et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability under various conditions, are essential for understanding the compound's potential applications and safety. Analyzing the compound's interaction with biological molecules, its potential as a ligand in receptor studies, and its metabolic pathways can provide valuable insights into its chemical properties and applications (R. Nirogi et al., 2017).

科学的研究の応用

Antiviral Activity

The chemical compound 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-1-propanone, due to its structural similarities with bis(heteroaryl)piperazine (BHAP) derivatives, has potential applications in antiviral research. BHAP derivatives have shown significant potency against HIV-1 reverse transcriptase, making them a focus for the development of non-nucleoside HIV-1 reverse transcriptase inhibitors. Through structural modification, such compounds have achieved 10-100-fold greater potency than previous iterations, leading to clinical evaluations for HIV treatment (Romero et al., 1994).

Synthetic Methodology

The compound also finds relevance in synthetic chemistry, where enamines derived from similar structures react with derivatives of 2-hydroxybenzaldehyde to produce chromanones and chroman-4-ols. These reactions, involving various amines and aldehydes, contribute to the synthesis of a wide range of organic compounds, showcasing the versatility of piperazine and its derivatives in synthetic organic chemistry (Dean, Varma, & Varma, 1983).

Material Science Applications

In material science, derivatives similar to the compound have been utilized for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach involves using renewable compounds to introduce phenolic functionalities, which are further reacted with bio-based amines to form benzoxazine end-capped molecules. Such methodologies pave the way for sustainable material development, offering alternatives to traditional phenol-based systems (Trejo-Machin et al., 2017).

Pharmaceutical Synthesis

Pharmaceutical synthesis is another application area, where the synthesis of related compounds involves steps like acetylation protection and reaction with piperazine. These methodologies result in compounds with potential therapeutic applications, demonstrating the role of such chemical structures in drug development processes (Wang Xiao-shan, 2011).

Anticancer and Enzyme Inhibition

Moreover, novel Mannich bases containing piperazine structures have been synthesized for evaluating their cytotoxic/anticancer and enzyme inhibitory effects. These studies reveal the compound's potential in leading to new designs for cancer therapy and enzyme inhibition, showcasing the broader implications in medical and biochemical research (Gul et al., 2019).

特性

IUPAC Name |

2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4/c1-31-21-9-5-3-7-18(21)22(27-12-10-26(11-13-27)14-15-28)24(30)23(29)19-16-25-20-8-4-2-6-17(19)20/h2-9,16,22,24-25,28,30H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLJUZYSORRCLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(C(=O)C2=CNC3=CC=CC=C32)O)N4CCN(CC4)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4621323.png)

![[(4-benzyl-5-heptyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B4621324.png)

![N-(3-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea](/img/structure/B4621334.png)

![1-[2-(4-nitrophenoxy)propanoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4621343.png)

![2-(3-{2-[(3,4-dimethylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4621354.png)

![3-amino-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4621362.png)

![1-{4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-(1,3-benzothiazol-2-ylthio)acetone](/img/structure/B4621364.png)

![N-{4-[({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]phenyl}acetamide](/img/structure/B4621366.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-2-(2-nitrophenyl)acetamide](/img/structure/B4621377.png)

![5-[(4-methoxy-1-naphthyl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4621402.png)